Lipophilicity, Melting Point, and Thermal Stability vs. Methoxy Analog
4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine demonstrates significantly enhanced lipophilicity and thermal stability compared to its methoxy analog. The ethoxy derivative has a computed XLogP3 of 2.9 [1], vs. 2.0 for the methoxy analog [2], representing a ΔXLogP3 of +0.9 log units. Its experimentally reported melting point is 248–250 °C , substantially higher than the 204–208 °C reported for the methoxy analog [3]. Boiling point is 404.8 °C at 760 mmHg , compared to 396.7 °C for the methoxy analog [3], a difference of +8.1 °C. Density is 1.222 g/cm³ vs. 1.259 g/cm³ for the methoxy analog [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.9 (45% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A 0.9 log unit increase in XLogP3 directly impacts reversed-phase HPLC retention time, organic solvent solubility, and membrane permeability, making the ethoxy derivative the preferred choice for applications requiring enhanced lipophilic character.
- [1] PubChem. 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine, CID 613217. XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/613217 View Source
- [2] PubChem. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, CID 222369. XLogP3 = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/222369 View Source
- [3] Molbase. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, CAS 2104-04-3. Melting point 204-208°C, boiling point 396.7°C, density 1.259 g/cm³. https://qiye.molbase.cn/ View Source
